N-[3-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide
Description
N-[3-(3-Chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a quinolinone-derived compound featuring a 3-chlorophenyl substituent at position 3, a methyl group at position 1, and a furan-2-carboxamide moiety at position 2. This structure combines a planar quinolinone core with a halogenated aromatic system and a heterocyclic carboxamide group, which may confer unique physicochemical and biological properties.
Propriétés
IUPAC Name |
N-[3-(3-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-24-16-9-3-2-8-15(16)19(25)18(13-6-4-7-14(22)12-13)20(24)23-21(26)17-10-5-11-27-17/h2-12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPNTBXYVPRPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Furan-2-carboxamide Moiety: The final step involves the coupling of the quinoline derivative with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Synthesis Methodologies
The synthesis of N-[3-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide has been achieved through several methodologies:
- Multicomponent Reactions (MCRs) : MCRs have been highlighted as an efficient tool for synthesizing biologically active molecules, including quinoline derivatives. These reactions facilitate the rapid assembly of complex structures from simpler precursors, which is advantageous in drug discovery .
- Green Chemistry Approaches : Recent studies have emphasized the importance of green and efficient synthetic methodologies. For instance, a scalable method for synthesizing N-substituted 4-Quinolone-3-Carboxamides has been reported, yielding high purity and excellent yields while minimizing environmental impact .
Biological Activities
This compound exhibits a range of pharmacological activities:
- Antimicrobial Properties : Compounds derived from the quinoline scaffold have demonstrated significant antibacterial activity. For example, derivatives of 4-Oxoquinoline have shown efficacy against various bacterial strains, making them candidates for further development as antimicrobial agents .
- Anticancer Potential : Research indicates that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural modifications in compounds like this compound may enhance their anticancer properties .
- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives possess anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound and related compounds:
Mécanisme D'action
The mechanism of action of N-[3-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The chlorophenyl group may enhance binding affinity to specific proteins, while the furan-2-carboxamide moiety can participate in hydrogen bonding and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Quinolinone Derivatives with Aromatic Substituents
The target compound shares structural homology with N-methyl-N-(4-nitrophenethyl)-4-oxo-1,4-dihydroquinoline-2-carboxamide (compound 11 in ), which features a 4-nitrophenethyl group instead of the 3-chlorophenyl substituent. Key differences include:
- Electronic Effects: The nitro group (-NO₂) in compound 11 is a strong electron-withdrawing group, while the 3-chlorophenyl group in the target compound has moderate electron-withdrawing character. This difference may influence binding affinity in biological systems.
- Synthetic Yield: Compound 11 was synthesized in a stepwise process with a 97.4% yield for intermediate steps, suggesting efficient coupling reactions for quinolinone-carboxamide derivatives .
Table 1: Comparison of Quinolinone Derivatives
Carboxamide-Containing Heterocycles
The furan-2-carboxamide group in the target compound distinguishes it from analogs such as N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide () and dihydropyridine derivatives (). For example:
- Benzothiazole Analogs: These compounds (e.g., N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide) replace the quinolinone core with a benzothiazole ring. The benzothiazole moiety is a rigid heterocycle with known kinase inhibitory activity, whereas the quinolinone system may offer improved solubility due to its ketone group .
- Dihydropyridines: Compounds like 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide () share the furan-carboxamide motif but lack the chlorophenyl group. The dihydropyridine core is redox-active, which could limit stability compared to the fully aromatic quinolinone system .
Halogenated Aromatic Systems
The 3-chlorophenyl group in the target compound is a critical pharmacophore. Similar substituents are observed in N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide () and 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (). Key observations:
Research Findings and Data Gaps
- Synthetic Feasibility : The high yields (>85%) reported for related compounds (e.g., compound 10 in ) suggest that the target compound could be synthesized efficiently via Pd/C-catalyzed hydrogenation or carboxamide coupling .
- Physicochemical Properties : The absence of melting point or solubility data for the target compound highlights a critical research gap. Analogous compounds (e.g., compound 9 in ) exhibit melting points between 127–128°C, implying moderate crystallinity .
Activité Biologique
N-[3-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. Quinoline and its derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a quinoline core, which is characterized by a fused bicyclic structure containing a nitrogen atom. The presence of the furan moiety and the chlorophenyl group enhances its potential biological interactions. The molecular formula for this compound is .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinoline derivatives. The compound this compound has been evaluated for its ability to inhibit cancer cell proliferation. Research indicates that it may exert its effects through the modulation of various signaling pathways involved in cell survival and apoptosis.
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation | |
| HeLa (Cervical) | 12.5 | Inhibition of NF-kB pathway | |
| A549 (Lung) | 18.0 | Cell cycle arrest in G2/M phase |
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives are well-documented. The compound has shown promise in inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various in vitro models.
Table 2: Anti-inflammatory Effects
| Study | Model | Result |
|---|---|---|
| LPS-induced RAW 264.7 cells | Significant reduction in NO production | |
| Carrageenan-induced paw edema in rats | Decreased paw swelling compared to control |
Antimicrobial Activity
Quinoline derivatives often exhibit antimicrobial properties against a range of pathogens. Preliminary studies suggest that this compound has activity against both bacterial and fungal strains.
Table 3: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Cell Cycle Modulation : It can induce cell cycle arrest, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in tumor cells.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- In Vivo Study on Tumor Models :
- A study involving xenograft models demonstrated that treatment with the compound significantly reduced tumor size compared to untreated controls.
- Clinical Relevance :
- Investigations into the pharmacokinetics and bioavailability suggest favorable profiles for potential clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing N-[3-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide, and how can reaction yields be optimized?
- Methodology :
- Stepwise synthesis : Begin with constructing the quinolin-4-one core via cyclization of substituted anilines with β-ketoesters under acidic conditions. Introduce the 3-chlorophenyl group via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Furan-2-carboxamide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the furan-2-carboxamide moiety to the quinoline intermediate. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC (>95%) .
- Yield optimization : Adjust stoichiometry (1.2–1.5 equiv of coupling reagent), temperature (0–25°C), and reaction time (12–24 hrs). Monitor by TLC or LC-MS .
Q. How should researchers characterize the structural and spectroscopic properties of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Acquire and NMR spectra in deuterated DMSO or CDCl₃. Key signals include the quinoline C=O at ~167 ppm () and furan protons at δ 6.2–7.8 ppm () .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O of quinoline at ~1650–1705 cm⁻¹ and amide C=O at ~1680–1700 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode, [M+H]⁺ ion) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., kinases or enzymes). Optimize ligand protonation states with tools like LigPrep .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. Employ Gaussian 09 with B3LYP/6-31G(d) basis set .
- Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds. Validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Solubility adjustments : Test solubility in DMSO/PBS and use surfactants (e.g., Tween-20) to prevent aggregation artifacts .
- Data normalization : Express activity as % inhibition relative to positive/negative controls and apply statistical tools (e.g., Grubbs’ test for outliers) .
Q. What strategies are effective for studying the metal coordination chemistry of this compound?
- Methodology :
- Complexation studies : React with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water under reflux. Monitor by UV-Vis for ligand-to-metal charge transfer (LMCT) bands .
- Spectroscopic analysis : Use EPR for paramagnetic complexes (e.g., Cu²⁺) and FTIR to detect shifts in amide C=O stretches upon metal binding .
- Thermogravimetric Analysis (TGA) : Determine hydration states and thermal stability of metal complexes .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental elemental analysis data be addressed?
- Methodology :
- Purity verification : Re-purify via recrystallization (e.g., ethanol/water) and re-run elemental analysis. Cross-check with combustion analysis for C/H/N .
- Hydration/solvent effects : Perform Karl Fischer titration to quantify residual solvents and adjust theoretical values accordingly .
- Advanced techniques : Use X-ray crystallography to confirm molecular packing and rule out polymorphic interference .
Methodological Tables
Table 1 : Key Spectroscopic Data for Structural Confirmation
Table 2 : Computational Parameters for Docking Studies
| Software | Parameters | Reference |
|---|---|---|
| AutoDock Vina | Grid size: 60 ų, Exhaustiveness: 8 | |
| Gaussian 09 | Basis set: B3LYP/6-31G(d), Solvent: IEFPCM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
